molecular formula C24H24N4O3 B2756129 1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide CAS No. 1088101-06-7

1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide

Cat. No. B2756129
CAS RN: 1088101-06-7
M. Wt: 416.481
InChI Key: SWZUIQVSOQCEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity and selectivity for FXa over other human coagulation proteases .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, leading to a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^-1/s .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, thereby reducing thrombin generation . Thrombin is a key enzyme that converts fibrinogen to fibrin, the main component of blood clots. Therefore, the compound indirectly inhibits platelet aggregation by reducing thrombin generation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . Preclinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . This means that the compound can prevent the formation of harmful blood clots without significantly increasing the risk of bleeding.

properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-31-19-12-10-17(11-13-19)27-15-16(14-22(27)29)24(30)25-23-20-8-5-9-21(20)26-28(23)18-6-3-2-4-7-18/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZUIQVSOQCEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.